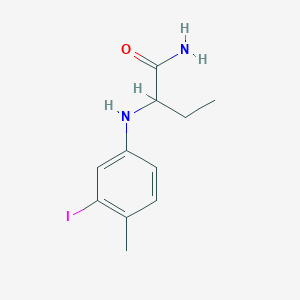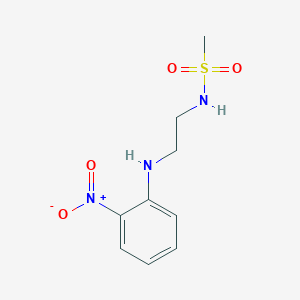
n-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O4S and a molecular weight of 273.3088 g/mol . This compound is characterized by the presence of a nitrophenyl group, an aminoethyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the aminoethyl and methanesulfonamide groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-(2-((2-Nitrophenyl)methyl)amino)ethyl)methanesulfonamide
- N-(2-((2-Nitrophenyl)ethyl)amino)ethyl)methanesulfonamide
Uniqueness
N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Eigenschaften
Molekularformel |
C9H13N3O4S |
|---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
N-[2-(2-nitroanilino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-17(15,16)11-7-6-10-8-4-2-3-5-9(8)12(13)14/h2-5,10-11H,6-7H2,1H3 |
InChI-Schlüssel |
HPNDTXOGSGLBEE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


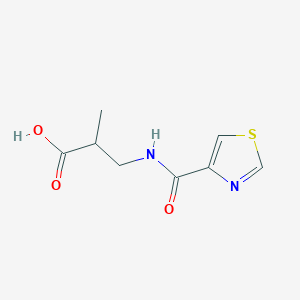
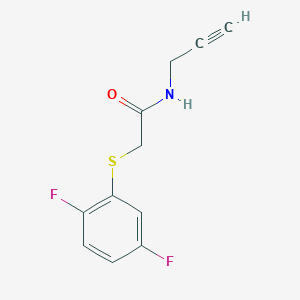
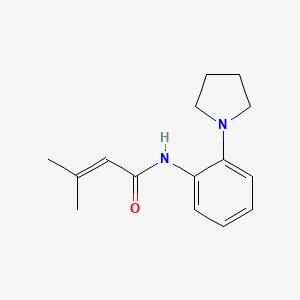
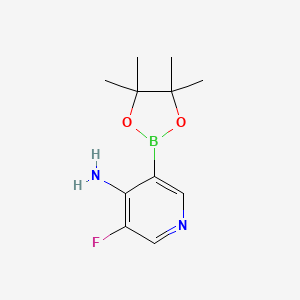
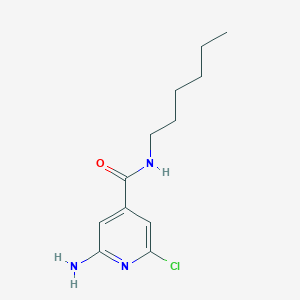
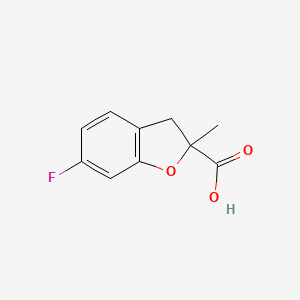
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
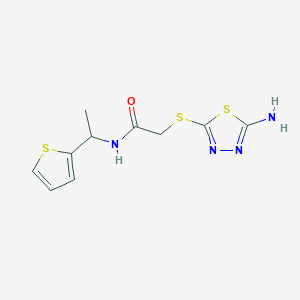
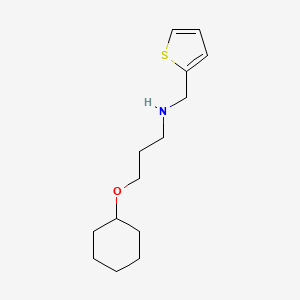
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
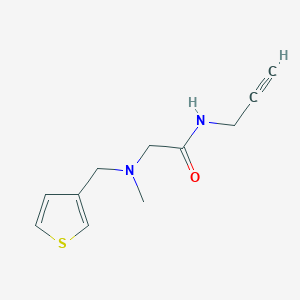
![N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline](/img/structure/B14906309.png)

